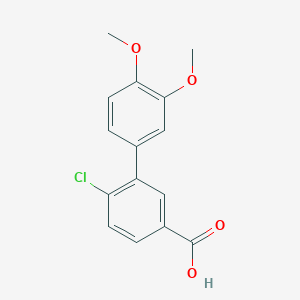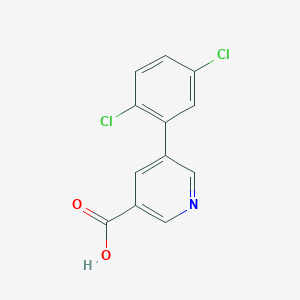
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid: is an aromatic carboxylic acid derivative It features a fluorine atom at the fourth position and a methylenedioxyphenyl group at the third position on the benzoic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methylenedioxyphenyl Group: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base to form the methylenedioxy group.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor.
Carboxylation: The final step involves the carboxylation of the aromatic ring, which can be achieved through a Grignard reaction followed by carbonation and acidification.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylenedioxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The fluorine atom and methylenedioxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying electrophilic and nucleophilic aromatic substitution reactions.
Biology and Medicine:
Pharmacological Research:
Biochemical Studies: Used in studies of enzyme interactions and metabolic pathways.
Industry:
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Chemical Manufacturing: Used as a precursor in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid depends on its specific application. In pharmacological contexts, it may interact with specific enzymes or receptors, modulating their activity. The methylenedioxy group can participate in electron-donating or withdrawing interactions, influencing the compound’s reactivity and binding affinity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and metabolism in biological systems.
Comparación Con Compuestos Similares
- 3-Fluoro-4-(3,4-methylenedioxyphenyl)benzoic acid
- 4-Fluoro-3-(2,3-methylenedioxyphenyl)benzoic acid
- 4-Fluoro-3-(3,4-dimethoxyphenyl)benzoic acid
Comparison:
- Structural Differences: The position of the fluorine atom and the methylenedioxy group can significantly influence the compound’s chemical and physical properties.
- Reactivity: Differences in reactivity can arise from the electronic effects of the substituents.
- Applications: While similar compounds may share some applications, the unique combination of substituents in 4-Fluoro-3-(3,4-methylenedioxyphenyl)benzoic acid can confer specific advantages in certain contexts, such as enhanced stability or specific binding interactions.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-11-3-1-9(14(16)17)5-10(11)8-2-4-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDBWIMMYNWFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














